4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile
CAS No.: 904311-38-2
Cat. No.: VC2547650
Molecular Formula: C9H6F3NO2S
Molecular Weight: 249.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904311-38-2 |
|---|---|
| Molecular Formula | C9H6F3NO2S |
| Molecular Weight | 249.21 g/mol |
| IUPAC Name | 4-methylsulfonyl-3-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 |
| Standard InChI Key | LGCUPQRKPXOJGQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile features a benzene ring as its core structure with three key functional groups: a methylsulfonyl group (-SO₂CH₃) at the 4-position, a trifluoromethyl group (-CF₃) at the 3-position, and a nitrile group (-CN) extending from the benzene ring. The presence of these electron-withdrawing groups significantly affects the electronic properties of the molecule.
Physical and Chemical Properties
The compound exhibits the following key properties:
| Property | Value |
|---|---|
| Molecular Weight | 249.21 g/mol |
| Molecular Formula | C₉H₆F₃NO₂S |
| Physical State | Solid |
| Purity (Commercial) | 98% |
| InChI Key | LGCUPQRKPXOJGQ-UHFFFAOYSA-N |
The compound's relatively high molecular weight and the presence of a trifluoromethyl group likely contribute to its stability . The electron-withdrawing nature of both the methylsulfonyl and trifluoromethyl groups makes the compound's aromatic ring electron-deficient, potentially increasing its reactivity in certain chemical reactions.
Related Compounds and Structural Analogs
Similar Benzonitrile Derivatives
Several structurally related compounds offer insights into the potential properties and applications of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile:
4-Methylsulfanyl-3-(trifluoromethyl)benzonitrile
This closely related compound differs only in the oxidation state of sulfur, containing a methylsulfanyl (-SCH₃) group instead of methylsulfonyl (-SO₂CH₃). It has a molecular weight of 217.21 g/mol and molecular formula C₉H₆F₃NS . The reduced oxidation state of sulfur likely results in different physical properties and reactivity compared to the methylsulfonyl derivative.
4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile
This positional isomer has the trifluoromethyl group at position 2 instead of position 3. It shares the same molecular weight of 249.21 g/mol but has different chemical properties due to the altered spatial arrangement of functional groups . The change in position of the trifluoromethyl group would significantly alter the electron distribution in the molecule.
4-Methyl-3-(trifluoromethyl)benzonitrile
This compound replaces the methylsulfonyl group with a simple methyl group, resulting in significantly different properties. It has been assigned CAS number 261952-06-1 . The absence of the strongly electron-withdrawing sulfonyl group would reduce the polarization of the molecule.
Comparative Analysis
The table below compares key properties of these structurally related compounds:
| Compound | Molecular Weight (g/mol) | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile | 249.21 | C₉H₆F₃NO₂S | Reference compound |
| 4-Methylsulfanyl-3-(trifluoromethyl)benzonitrile | 217.21 | C₉H₆F₃NS | Contains -SCH₃ instead of -SO₂CH₃ |
| 4-(Methylsulfonyl)-2-(trifluoromethyl)benzonitrile | 249.21 | C₉H₆F₃NO₂S | -CF₃ at position 2 instead of 3 |
| 4-Methyl-3-(trifluoromethyl)benzonitrile | 185.15 | C₉H₆F₃N | Contains -CH₃ instead of -SO₂CH₃ |
Synthesis and Preparation Methods
Oxidation of Sulfide Precursor
A feasible synthetic route could involve the oxidation of 4-methylsulfanyl-3-(trifluoromethyl)benzonitrile using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This approach would convert the methylsulfanyl group to the methylsulfonyl functionality while preserving the other structural features.
Cyanation of Suitable Precursors
Based on synthetic routes for related compounds, the cyano group could be introduced through cuprous cyanide-mediated displacement of a halide at the appropriate position. For instance, the preparation of 4-amino-2-trifluoromethyl benzonitrile involves "cyano group replacement" as a key step in its synthesis .
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the methylsulfonyl protons and complex coupling patterns for the aromatic protons.
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Infrared (IR) spectroscopy would display characteristic absorption bands for the nitrile group (~2220-2260 cm⁻¹) and sulfonyl group (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).
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Mass spectrometry would reveal the molecular ion peak at m/z 249 and fragmentation patterns characteristic of the functional groups.
Future Research Directions
Structure-Activity Relationship Studies
Comparative studies between this compound and its structural analogs could provide valuable insights into how minor structural modifications affect physical properties and biological activity.
Synthetic Applications
Exploration of the compound's potential as a building block in the synthesis of more complex structures would be a valuable research direction, particularly in medicinal chemistry and materials science.
Analytical Method Development
Development of specific analytical methods for the detection and quantification of this compound in various matrices could support its application in research and industry.
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